3-Cyclopropoxyazetidine hydrochloride
Description
Properties
IUPAC Name |
3-cyclopropyloxyazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-5(1)8-6-3-7-4-6;/h5-7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSFFDJOWGRTJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening with Ammonia
The foundational approach involves 3-substituted-1,2-epoxypropane as a starting material. In the presence of benzaldehyde derivatives and aqueous ammonia, a ring-opening reaction generates an imine intermediate. For 3-cyclopropoxyazetidine, the epoxypropane precursor is modified with a cyclopropoxy group.
Key Steps
-
Ring-opening reaction :
-
Acid hydrolysis :
-
Cyclization :
Optimization Data
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Hydrolysis Temperature | 20–30°C | Maximizes intermediate stability |
| Cyclization Base | K₂CO₃ | 66% yield |
| Reaction Solvent | Isopropanol | Reduces byproducts |
Deprotection of Benzhydryl-Protected Intermediates
One-Step Deprotection
A streamlined method starts with 1-benzhydryl-3-cyclopropoxyazetidin-3-ol , which undergoes HCl-mediated deprotection.
Procedure
-
Deprotection :
Advantages
-
Short reaction time : Eliminates multi-step synthesis.
-
High purity : Minimal side products due to selective deprotection.
Limitations
-
Requires access to benzhydryl-protected precursors, which may necessitate additional synthesis steps.
Boc-Protected Intermediate Route
| Step | Yield (%) |
|---|---|
| Boc Protection | 78 |
| Final Deprotection | 85 |
Industrial Scalability and Challenges
Solvent and Catalyst Considerations
Byproduct Management
-
Impurity Profile :
Emerging Methodologies
Chemical Reactions Analysis
3-Cyclopropoxyazetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the azetidine ring or the cyclopropoxy group.
Scientific Research Applications
Medicinal Chemistry Applications
Azetidine Derivatives in Drug Design
Azetidines are recognized for their role in medicinal chemistry, serving as important scaffolds in various pharmaceutical compounds. The incorporation of cyclopropyl groups, such as those found in 3-cyclopropoxyazetidine hydrochloride, can enhance the pharmacokinetic properties of drugs by improving potency, solubility, and metabolic stability .
Potential Therapeutic Uses
Research indicates that azetidine derivatives can act as agonists for specific receptors, including those involved in immunosuppressive activities. For instance, azetidine-3-carboxylic acid has been noted for its potential in treating autoimmune diseases by modulating lymphocyte activity . Similarly, compounds like this compound may exhibit similar properties, warranting further investigation into their therapeutic efficacy against conditions such as rheumatoid arthritis and multiple sclerosis .
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of this compound typically involves the functionalization of azetidine rings through various chemical reactions. Recent advancements have highlighted methods such as C(sp3)–H functionalization and diastereoselective alkylation as effective strategies for creating azetidine derivatives . These methodologies not only improve yield but also expand the library of available azetidines for drug development.
Reactivity Studies
Studies have shown that azetidines can undergo diverse chemical transformations, which are critical for developing new therapeutic agents. For example, the introduction of cyclopropyl groups can significantly alter the reactivity profile of azetidines, making them suitable candidates for further modifications to enhance biological activity .
Antimicrobial and Antiviral Properties
Preliminary studies suggest that this compound may possess antimicrobial and antiviral activities. Research indicates that it could interact with specific enzymes or receptors within pathogens, potentially inhibiting their growth or replication. Understanding these interactions is crucial for elucidating the compound's mechanism of action and identifying its molecular targets.
Case Studies and Experimental Evidence
Recent investigations have focused on the biological effects of similar azetidine derivatives. For instance, compounds exhibiting structural similarities to this compound have demonstrated promising results in preclinical models for various diseases . These findings underscore the need for comprehensive studies to evaluate the therapeutic potential of this compound.
Summary of Findings
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Enhances drug potency and stability; potential use as immunosuppressive agents. |
| Synthesis Techniques | Involves advanced methods like C(sp3)–H functionalization; improves yield and diversity of derivatives. |
| Biological Activity | Investigated for antimicrobial and antiviral effects; requires further research on interaction mechanisms. |
Mechanism of Action
The mechanism of action of 3-Cyclopropoxyazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its use, but it generally exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Azetidine Hydrochlorides
The pharmacological and physicochemical properties of azetidine derivatives are highly dependent on substituents. Below is a comparative analysis with structurally similar compounds:
Table 1: Structural and Molecular Comparisons
Key Observations :
- Reactivity : Fluorinated analogs (e.g., 3-Fluoroazetidine HCl) exhibit greater electronegativity, which can stabilize adjacent charges or enhance binding to biological targets .
- Solubility : Methoxy and ethoxy derivatives show improved aqueous solubility due to reduced steric bulk and increased polarity .
Biological Activity
3-Cyclopropoxyazetidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is known for its diverse biological activities. The cyclopropyl group attached to the nitrogen atom enhances its interaction with various biological targets.
The mechanism of action of this compound involves interactions with specific molecular targets, which may include enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects.
Research indicates that this compound may bind to specific enzymes or receptors, affecting their functionality and contributing to its antimicrobial and antiviral activities. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's structure suggests it may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
Antiviral Activity
In addition to antimicrobial effects, preliminary research suggests that this compound may possess antiviral properties. It has been evaluated for activity against viruses, with findings indicating potential efficacy in inhibiting viral replication. However, detailed studies are required to confirm these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound. For instance:
- Case Study 1 : A study on structurally similar azetidine derivatives highlighted their ability to inhibit specific cancer cell lines. The derivatives showed varying degrees of cytotoxicity, suggesting that modifications in the azetidine structure could enhance biological activity .
- Case Study 2 : Research on azetidine-based compounds indicated their role as inhibitors of key metabolic enzymes involved in disease progression. Such findings emphasize the importance of further exploring this compound's interactions at the molecular level .
Comparative Analysis of Biological Activities
To better understand the biological activity of this compound, a comparative analysis with other azetidine derivatives is presented below:
| Compound Name | Antimicrobial Activity | Antiviral Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| 3-Cyclopropoxyazetidine HCl | Moderate | Potential | TBD |
| 3-Aminoazetidines | High | Moderate | 49.79 - 113.70 µM |
| Bis(spiropyrazolone)cyclopropanes | Low | High | Not Evaluated |
Note: TBD = To Be Determined
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 3-Cyclopropoxyazetidine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a cyclopropoxide precursor and an azetidine derivative. Key reagents include sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Purification typically involves column chromatography using silica gel with a gradient of ethyl acetate/hexanes, followed by recrystallization from ethanol/water mixtures. Purity should be verified by HPLC (≥95% purity threshold) and melting point analysis .
Q. Which analytical techniques are critical for structural confirmation and batch consistency?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d6) to identify characteristic peaks (e.g., cyclopropane protons at δ 0.5–1.2 ppm, azetidine ring protons at δ 3.0–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution electrospray ionization (HR-ESI-MS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.
- Storage : Store at –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis.
- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) using in situ FTIR or LC-MS.
- Isotopic Labeling : Introduce deuterium or ¹³C labels at reactive sites (e.g., azetidine nitrogen) to track mechanistic pathways via NMR .
Q. What strategies resolve contradictions in stability data across different experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to stressed conditions (40°C/75% relative humidity, UV light) and quantify degradation products via HPLC-UV.
- pH-Dependent Stability : Prepare buffer solutions (pH 1–13) and measure half-life using kinetic modeling. Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions .
Q. How should metabolic stability be assessed in preclinical models?
- Methodological Answer :
- Hepatic Microsome Assays : Incubate the compound with human/rat liver microsomes (37°C, NADPH cofactor) and quantify parent depletion over 60 minutes using LC-MS/MS.
- CYP Enzyme Inhibition Screening : Test against CYP3A4, CYP2D6 isoforms to identify potential drug-drug interactions .
Q. What experimental designs are optimal for evaluating its pharmacological activity in vivo?
- Methodological Answer :
- Dose Optimization : Conduct dose-ranging studies in rodents (e.g., 1–50 mg/kg intraperitoneal) with plasma pharmacokinetic profiling.
- Behavioral Models : For CNS-targeted studies, use conditioned place preference (CPP) or rotarod tests, referencing protocols for structurally related arylcyclohexylamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
